2-Cyclopropylthiazole-4-carbaldehyde
Overview
Description
2-Cyclopropylthiazole-4-carbaldehyde is an organic compound with the molecular formula C7H7NOS. It is a thiazole derivative characterized by a cyclopropyl group attached to the thiazole ring and an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with α-bromoacetaldehyde diethyl acetal, followed by cyclization with thiourea to form the thiazole ring. The final step involves oxidation to introduce the aldehyde group.
Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 2-Cyclopropylthiazole-4-carboxylic acid
Reduction: 2-Cyclopropylthiazole-4-methanol
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropylthiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
- 2-Cyclopropylthiazole-4-carboxylic acid
- 2-Cyclopropylthiazole-4-methanol
- 2-Cyclopropyl-1,3-thiazole
Comparison: 2-Cyclopropylthiazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. The aldehyde group allows for specific reactions, such as nucleophilic addition and condensation, which are not possible with the carboxylic acid or alcohol derivatives .
Properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDXOWGZAQHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178283-83-4 | |
Record name | 2-cyclopropyl-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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